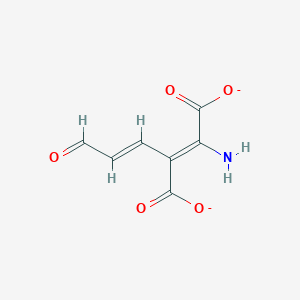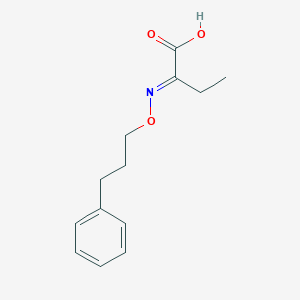![molecular formula C20H22N4O4 B1243110 4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-17-9](/img/structure/B1243110.png)
4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime
Descripción general
Descripción
The compound belongs to a class of chemicals that are often explored for their unique reactive properties and potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The specific functionalities within its structure, such as the nitro group, the piperazine ring, and the benzoyl group, suggest its involvement in a variety of chemical reactions and a potential for diverse applications.
Synthesis Analysis
The synthesis of complex molecules involving piperazine and nitrobenzene derivatives often requires multi-step reactions, starting from simple precursors to build the desired framework. Methods like nitration, acylation, and the use of oximes in synthesis are common. For example, the synthesis of related compounds involves reactions such as redox condensation and the formation of oxime ethers from aldehydes or ketones, indicating potential pathways for synthesizing the target compound (Nguyen et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds like the one can be characterized using techniques such as X-ray crystallography. Related studies show that small differences in molecular conformations can significantly impact the compound's properties and interactions, highlighting the importance of precise structural determination (Jotani et al., 2018).
Chemical Reactions and Properties
Chemical functionalities present in the compound suggest it can participate in a variety of reactions, such as nucleophilic substitution, condensation reactions, and possibly even act as a ligand in coordination chemistry due to the presence of the piperazine ring and oxime ether group. These functionalities could influence the compound's reactivity towards electrophiles and nucleophiles, as well as its potential to form hydrogen bonds and other non-covalent interactions (Gibadullina et al., 2012).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, depend on the compound's molecular structure. Polymorphism can significantly affect these properties, indicating the need for thorough characterization to understand the material's behavior in different conditions (Jotani et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Applications in Medicinal Chemistry
- This compound is involved in the synthesis of novel pharmaceuticals. For instance, derivatives of 1,2,4-triazole, which are synthesized using similar compounds, have demonstrated antimicrobial activities against various microorganisms (Bektaş et al., 2007).
- Another application is in the development of polymers, such as ordered poly(amide-acylhydrazide-amide), derived from nonsymmetric monomers including components structurally related to the compound (Yu et al., 1999).
Chemical Analysis and Tagging
- It's used in the synthesis of fluorescence tagging reagents for carboxylic acids in high-performance liquid chromatography. Derivatives similar to this compound serve as fluorogenic tagging reagents, enhancing the detection of various substances (Toyo’oka et al., 1991).
- Additionally, related compounds have been used in the synthesis and characterization of new antihypertensive agents, indicating a broad range of pharmaceutical applications (Marvanová et al., 2016).
Synthesis of Novel Chemical Structures
- Research has shown that similar compounds can react with amines and heterocycles to produce novel chemical structures, which may have various applications in pharmaceutical and chemical research (Gibadullina et al., 2012).
- A study on a new method for preparing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, a related compound, demonstrates the potential for designing diverse quinazolin-4-ones with various applications (Kornylov et al., 2017).
Supramolecular Chemistry
- The compound has applications in supramolecular chemistry, for example, in the study of polymorphs in crystallography and the formation of different hydrogen bonds (Jotani et al., 2018).
Radiopharmaceutical Research
- In radiopharmaceutical research, derivatives of this compound have been synthesized for potential imaging of hypoxia in solid tumors, demonstrating its applicability in medical diagnostics (Giglio et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-15-3-6-17(7-4-15)20(25)23-11-9-22(10-12-23)18-8-5-16(14-21-28-2)13-19(18)24(26)27/h3-8,13-14H,9-12H2,1-2H3/b21-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWVYGPWWJJNFK-KGENOOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C=NOC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)/C=N/OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-methylbenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![TG(16:0/16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))[iso3]](/img/structure/B1243032.png)


![4-methyl-N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1243035.png)




![(4R,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1243046.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-5-(1-methylthiomorpholin-1-ium-4-carbonyl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243048.png)
![2,5-Bis[2-benzimidazolylimino]-3a,6a-bis(2-pyridyl)-1,2,3,3a,4,5,6,6a-octahydroimidazo[4,5-d]imidazole](/img/structure/B1243049.png)